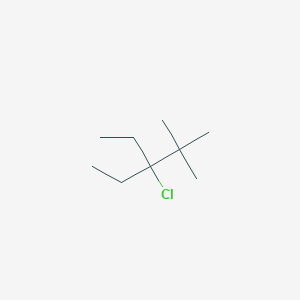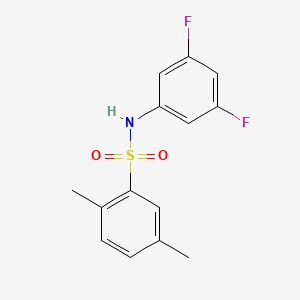![molecular formula C21H13NOS B12640961 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one CAS No. 920012-54-0](/img/structure/B12640961.png)
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a complex organic compound that features an indole moiety linked to a naphthothiophene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with naphtho[2,3-b]thiophene-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or naphthothiophene moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in various applications.
科学研究应用
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
Naphtho[2,3-b]thiophene-4-one: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.
Uniqueness
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is unique due to its combined indole and naphthothiophene structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
920012-54-0 |
|---|---|
分子式 |
C21H13NOS |
分子量 |
327.4 g/mol |
IUPAC 名称 |
9-(1H-indol-3-ylmethylidene)benzo[f][1]benzothiol-4-one |
InChI |
InChI=1S/C21H13NOS/c23-20-16-7-2-1-6-15(16)18(21-17(20)9-10-24-21)11-13-12-22-19-8-4-3-5-14(13)19/h1-12,22H |
InChI 键 |
JCEXYLQPPRZRCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=CNC4=CC=CC=C43)C5=C(C2=O)C=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


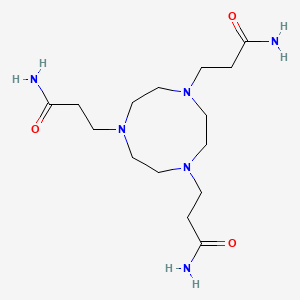
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
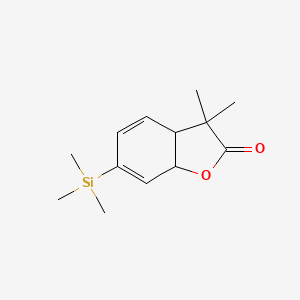

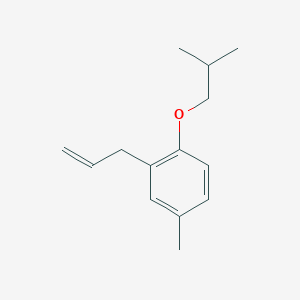

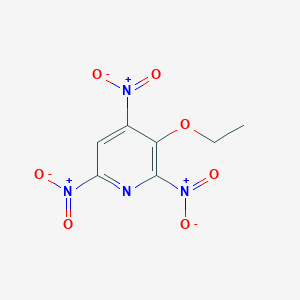
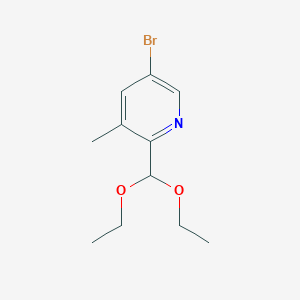
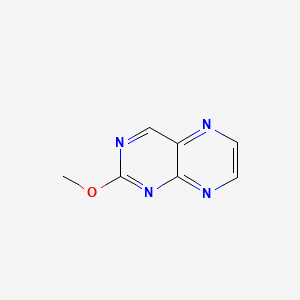
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
